1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
Overview
Description
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a chemical compound with the molecular formula C15H19FN2 . It is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole involves several steps. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole . The yield is approximately 98% .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole are not fully detailed in the sources. It is known that the compound has a molecular weight of 246.32 and a molecular formula of C15H19FN2 .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been used as a lead compound for synthesizing derivatives with potential biological activities. For instance, derivatives of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole were synthesized and screened for their ability to differentiate and proliferate HL-60 cells with or without all-trans retinoic acid (ATRA) and examined for antiproliferatory activities against various cancer cells, including lung, breast, ovarian, liver, and colon cancer cells (郭瓊文, 2006).
Methodological Developments
- Methods for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate have been developed, providing a safe and convenient alternative to existing approaches for functionalizing indazole derivatives, potentially including 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Hong et al., 2020).
Anticancer Potential
- Research on the synthesis of selective PDE4/TNFα inhibitors included the synthesis of cis-4-cyano-4-(1-cyclohexyl-3-ethyl-1H-indazol-6-yl)cyclohexanecarboxylic acid, a derivative of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole, highlighting its potential in cancer therapy (Caron & Vazquez, 2001).
Antimicrobial Activity
- The compound's derivatives have been explored for antimicrobial activity. For example, novel indazole bearing oxadiazole derivatives were synthesized and their antimicrobial activity was studied, indicating potential applications in developing new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).
Antitumor Activity
- Some derivatives of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole have been found to exhibit notable antitumor activities. The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a derivative, showed inhibition of proliferation in various cancer cell lines, suggesting its potential as an antitumor agent (Hao et al., 2017).
properties
IUPAC Name |
1-cyclohexyl-3-ethyl-6-fluoroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCMOJDLYLBPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431973 | |
Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole | |
CAS RN |
224048-17-3 | |
Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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